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. Tranilast Efficacy & Key Standard Care / Control Reference
Disease Model o N
Findings Group Findings Year
Uterine Fibroids  37% reduction in tumor weight; Tumor growth and ECM 2023 [1]
(Human xenograft  Significant decrease in collagen deposition progressed in the
in mice) (COL3AL), fibronectin, TGF-33, untreated control group. [1]

and cell proliferation markers
(Ki67, CCND1). [1]

Pulmonary Significant attenuation of lung Progressive fibrosis and high 2020 [2]
Fibrosis fibrosis; Reduced collagen, levels of TGF- pathway
(Bleomycin- fibronectin, and phospho-SMAD2 components and ECM
induced mouse levels in lung tissue. [2] proteins were observed in
model) untreated mice. [2]
Diabetic Kidney Dose-dependent prevention of Untreated DKD model rats 2019 [3]
Disease (Rat renal interstitial fibrosis; developed significant
model) Reduced tubulointerstitial fibrosis, tubulointerstitial fibrosis and
mast cell infiltration, and mast cell infiltration. [3]

expression of collagen | and
fibronectin. [3]

Post-COVID-19 Remarkable amelioration of lung Corticosteroids were used in 2022 [4]
Pulmonary fibrosis on CT scan; FVC the acute phase, but their
improved from 67.1% to 100% prolonged use is often
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Disease Model L -

Findings Group Findings Year
Fibrosis (Human  predicted after 6 months of necessary with potential side
case report) treatment. [4] effects. [4]
Duchenne 31% decrease in fibrosis in the No improvement in fibrosis or 2014 (2017
Muscular diaphragm muscle; Improved fatigue resistance was seen posted) [5]
Dystrophy (mdx fatigue resistance. [5] in the untreated mdx mice. [5]
mouse model)
Post-Myocardial No beneficial effects on cardiac Placebo treatment showed 2014 (2016
Infarction (Rat remodeling, collagen content, or 6-  similar outcomes, indicating posted) [6]
model) month survival rate when late administration of tranilast

treatment started 28 days post-MIl.  was ineffective in this model.

[6] [6]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from several

pivotal studies.

1. Uterine Fibroid Xenograft Study (2023) [1]

e Model Creation: Fibroid explants from human hysterectomy specimens were implanted into female
SCID mice (ovariectomized and supplemented with estrogen and progesterone).
¢ Treatment Protocol: Mice were treated for two months with either tranilast (50 mg/kg/day) or a
vehicle control administered via oral gavage.
¢ Endpoint Analysis: After sacrifice, xenografts were weighed and analyzed. Methods included:
o Histology: Masson'’s trichrome staining for collagen.
o Immunohistochemistry (IHC): Staining for Ki67 (proliferation), cleaved caspase-3 (apoptosis),
CCND1, E2F1, and TGF-33.
o Molecular Analysis: gRT-PCR and Western Blot (WB) to measure mRNA and protein levels of
COL3A1, FN1, CCND1, E2F1, and TGF-33.

2. Pulmonary Fibrosis Study (2020) [2]

¢ |n Vitro Protocol:
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o Cell Line: A549 human alveolar epithelial cells.
o Stimulation & Treatment: Cells were stimulated with TGF-32. The effect of tranilast pre-
treatment was assessed on:
= Gene/Protein Expression: gPCR and Western Blot for fibronectin, collagen 1V, and
phospho-SMAD2.
= Cell Motility: Wound healing assay.
= Fibrotic Foci Formation: Microscopic analysis after treatment with TGF-32 and TNF-a.
¢ In Vivo Protocol:
o Model: Male ICR mice received intravenous bleomycin for 5 days to induce pulmonary fibrosis.
o Treatment: Tranilast (200 mg/kg) or a control vehicle was administered by oral gavage twice
daily from day 8 to day 20.
o Endpoint Analysis (Day 22):
= Histology: Ashcroft score for fibrosis from H&E and Masson's trichrome-stained lung
sections.
= Biochemical Assays: Sircol collagen assay and ELISA for TGF-1.
= |HC: Staining for fibronectin and phospho-SMAD2.

3. Diabetic Kidney Disease Study (2019) [3]

e Model Creation: Male Sprague-Dawley rats were fed a high-sugar, high-fat diet and injected with
streptozotocin to induce diabetes. DKD was confirmed by elevated urine protein.
o Treatment Protocol: Rats were divided into groups receiving low-dose tranilast (200 mg/kg/day),
high-dose tranilast (400 mg/kg/day), or vehicle for 8 weeks.
e Endpoint Analysis:
o Blood & Urine Tests: Measured blood glucose, serum creatinine, and urinary albumin
excretion rate (UAER).
o Histology:
= Masson's Trichrome Staining: To evaluate tubulointerstitial fibrosis.
= Toluidine Blue Staining & C3aR IHC: To identify and quantify mast cell infiltration.
o IHC, WB, and qRT-PCR: Analyzed expression of fibronectin, collagen I, stem cell factor (SCF),
and c-kit.

Mechanism of Action: Tranilast's Anti-Fibrotic
Pathways

Tranilast's anti-fibrotic effect is primarily mediated by inhibiting the Transforming Growth Factor-beta

(TGF-P) pathway, a central driver of fibrosis. The diagram below illustrates the key molecular mechanisms.

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.spandidos-publications.com/10.3892/mmr.2018.8776
https://www.smolecule.com/products/s001606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U I e Specifications & Pricing

Tranilast Inhibition

Tranilast

Other Anti-fibrotic Mechanisms

Directly Inhibits Stabilizes Mast Cells Suppresses Inflammatory
Collagen Synthesis e S ;

- & Inhibits Infiltration Cytokine Release

in Fibroblasts

Inhibits TGF-3 Blocks SMAD2

Expression & Release Phosphorylation
1 1 ~ 7
s \ H /// ///
N ‘\‘ Reduces Stimuli .- Suppresses 7
\ 1 g ’
\ T T Pie //
\\ TGF-B / SMAD Fibrotic Signaling Pathway-{” 7
\ ‘\ A/’ "
\ \\ //
\. Indirect Modulation S
\\\ ///
\\ ///
N " Blocks

Activation -~

-

Direct Inhibitipn Phosphorylation

Pro-Fibrotic Gene Expression
(e.g., Collagen, Fibronectin)

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s001606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

e The anti-fibrotic mechanisms of tranilast are multi-faceted. Its primary action is the direct suppression
of the TGF-B/SMAD2 pathway, a key driver of fibrosis [7] [2]. Additionally, it stabilizes mast cells to
prevent the release of pro-fibrotic mediators like histamine and TGF-[3, and directly inhibits collagen
synthesis in fibroblasts [8] [3].*

Safety and Regulatory Status

o Safety Profile: Tranilast is generally well-tolerated. In the uterine fibroid study, a 2-month treatment in
mice showed no significant adverse effects on body weight, kidney function, liver function, or blood
glucose [1]. However, one study in dystrophic mice noted that tranilast could impair glucose
tolerance [5].

¢ Regulatory Status: Tranilast is approved for clinical use in Japan and South Korea for
indications like bronchial asthma and keloids. It is not currently approved by the US FDA for any
indication and is often used as an investigational drug in clinical research [9] [7].

Conclusion for Research and Development

In summary, the experimental data positions tranilast as a promising broad-spectrum anti-fibrotic agent with

a well-understood mechanism and a generally favorable safety profile.

e Strengths: Its oral bioavailability and ability to target the core TGF-3 pathway make it a compelling
candidate for repurposing in fibrotic diseases with high unmet need, such as uterine fibroids and
progressive pulmonary fibrosis [1] [2].

¢ Considerations for Development: The mixed results in cardiac fibrosis models highlight that timing
of administration and the specific pathophysiology of the disease are critical factors for its
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efficacy [6]. Future clinical trials will need to carefully define the patient population and treatment
window.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Therapeutic Effects of Long-Term Administration of Tranilast in an... [pmc.ncbi.nim.nih.gov]

2. Inhibits Pulmonary Tranilast by Suppressing... Fibrosis [dovepress.com]

w

. prevents renal interstitial Tranilast by blocking mast cell... fibrosis [spandidos-publications.com]
4., an antifibrotic agent and COVID-19-induced pulmonary... Tranilast [pmc.ncbi.nim.nih.gov]

5. administration reduces Tranilast and improves fatigue... fibrosis [fibrogenesis.biomedcentral.com]

o

. and Therapeutic Medicine Experimental [spandidos-publications.com]

7. : areview of its therapeutic applications Tranilast [pubmed.ncbi.nim.nih.gov]

8. sciencedirect.com/topics/medicine-and-dentistry/ tranilast [sciencedirect.com]

9. : Uses, Interactions, Mechanism of Action | DrugBank Online Tranilast [go.drugbank.com]

To cite this document: Smolecule. [Comparison of Tranilast's Anti-Fibrotic Efficacy Across Disease
Models]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b001606#tranilast-sodium-anti-fibrotic-effect-vs-standard-care]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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